p-Chlonixin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlonixin: is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin involves the reaction of 3-chloro-2-methylaniline with pyridine-3-carboxylic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Chlonixin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Chemistry: p-Chlonixin is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential therapeutic applications .
Medicine: this compound is used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of p-Chlonixin involves the inhibition of cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in decreased inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase pathway and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Uniqueness: p-Chlonixin is unique in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic applications .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-(5-chloro-2-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |
InChI Key |
TUBJXQUGYCLPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.